molecular formula C20H23N7Na2O6 B12368914 disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate

disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate

Cat. No.: B12368914
M. Wt: 503.4 g/mol
InChI Key: KKIWVYLOTHCGRV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate, also known as 5-methyltetrahydrofolic acid disodium salt, is a reduced form of folic acid. It is a coenzyme form of folic acid and is often referred to as coenzyme F. This compound is crucial in various biological processes, including DNA synthesis and repair, and is used in dietary supplements due to its high bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate involves several steps. The starting material is typically folic acid, which undergoes reduction to form tetrahydrofolic acid. This is followed by methylation to produce 5-methyltetrahydrofolic acid. The final step involves the addition of sodium ions to form the disodium salt .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar steps as the laboratory synthesis but optimized for higher yields and purity. The process includes the use of high-pressure reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like hydrogen peroxide for oxidation, and various organic solvents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include various folic acid derivatives, which are used in different biochemical applications .

Scientific Research Applications

Disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate is widely used in scientific research due to its role in:

Mechanism of Action

The compound exerts its effects by acting as a coenzyme in various biochemical reactions. It is involved in the transfer of one-carbon units in the synthesis of nucleotides and amino acids. The molecular targets include enzymes like methylenetetrahydrofolate reductase (MTHFR), which is crucial in the conversion of homocysteine to methionine, a vital process in cardiovascular health .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate is unique due to its high bioavailability and stability, making it more effective in dietary supplements and therapeutic applications compared to other forms of folic acid .

Properties

Molecular Formula

C20H23N7Na2O6

Molecular Weight

503.4 g/mol

IUPAC Name

disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate

InChI

InChI=1S/C20H25N7O6.2Na/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);;/q;2*+1/p-2

InChI Key

KKIWVYLOTHCGRV-UHFFFAOYSA-L

Canonical SMILES

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.